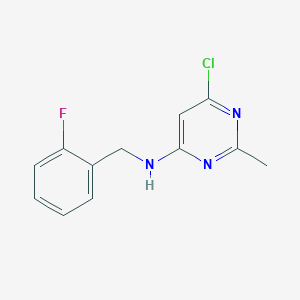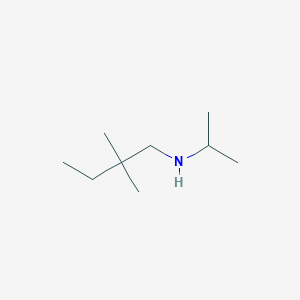
(2,2-Dimethylbutyl)(propan-2-yl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylbutyl)(propan-2-yl)amine” consists of a central nitrogen atom bonded to a 2,2-dimethylbutyl group and a propan-2-yl group. The molecule contains a total of 30 atoms, including 21 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom .
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Modifications
Structure-Activity Relationships in Cancer Therapeutics : A study by Mun et al. (2012) explored the structural motifs of a small molecule HIF-1 pathway inhibitor, which contained a structure similar to (2,2-Dimethylbutyl)(propan-2-yl)amine, to optimize its pharmacological properties for cancer therapy (Mun et al., 2012).
Synthesis of Structurally Diverse Libraries : Roman (2013) used a compound structurally related to this compound to generate a diverse library of compounds, showcasing the compound’s potential as a versatile precursor in synthetic chemistry (Roman, 2013).
Pharmaceutical and Biological Applications
Antimicrobial Studies : Tayade et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial properties, indicating potential applications in drug development (Tayade et al., 2012).
Molecular Recognition and Hydrogen Bonding : Wash et al. (1997) studied a compound containing 2,2-dimethylbutyl components for its self-complementing molecular recognition capabilities, highlighting potential applications in materials science and molecular engineering (Wash et al., 1997).
Material Science and Engineering Applications
Functional Modification of Polymers : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using amines including derivatives of this compound, indicating its utility in material engineering (Aly & El-Mohdy, 2015).
Strontium Complexes in Catalysis : George et al. (2012) synthesized strontium complexes using β-diketiminate ligands derived from compounds structurally related to this compound, showing potential applications in catalysis and materials chemistry (George et al., 2012).
Propiedades
IUPAC Name |
2,2-dimethyl-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-9(4,5)7-10-8(2)3/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHOTGBIVSMASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)
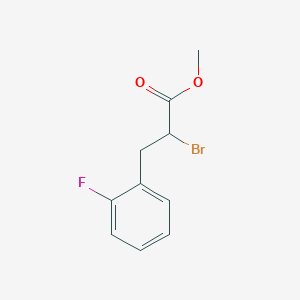
![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
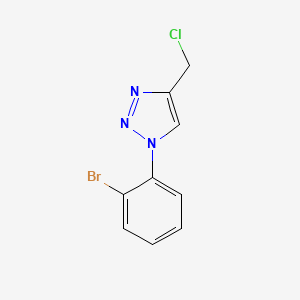
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
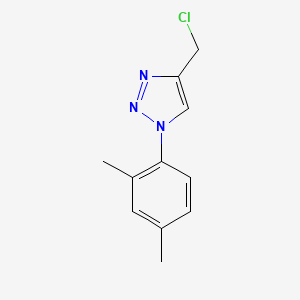
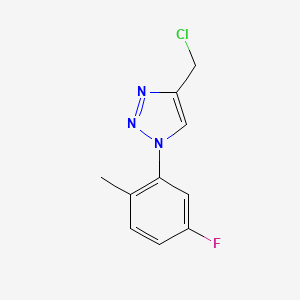
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)
